Cas no 477296-46-1 (ethyl 2-{(1Z)-2-4-(4-chlorophenyl)-1,3-thiazol-2-yl-2-cyanoeth-1-en-1-ylamino}benzoate)

エチル2-{(1Z)-2-[4-(4-クロロフェニル)-1,3-チアゾール-2-イル]-2-シアノエト-1-エン-1-イルアミノ}安息香酸エステルは、高度に機能化された有機化合物です。その特徴的な構造は、4-(4-クロロフェニル)-1,3-チアゾール基とシアノ基を有するα,β-不飽和エナミン骨格を含み、電子求引性と共役系を併せ持っています。この分子は医薬品中間体としての潜在性を持ち、特にヘテロ環化合物の合成において有用な構築ブロックとなります。Z型配置の二重結合とベンゾエート部位は分子の立体障害を制御し、選択的反応性を付与します。クロロフェニル基の存在により、脂溶性の調整が可能で、生体膜透過性の最適化が期待されます。

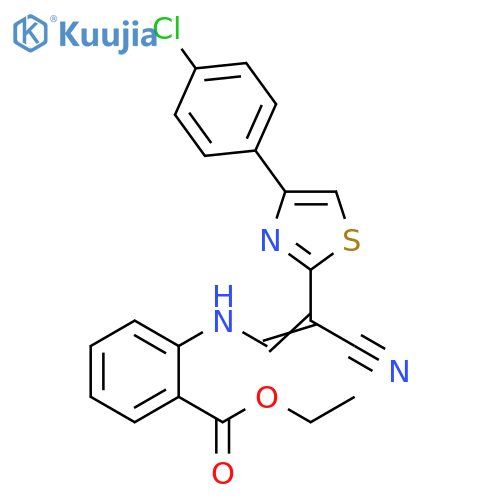

477296-46-1 structure

商品名:ethyl 2-{(1Z)-2-4-(4-chlorophenyl)-1,3-thiazol-2-yl-2-cyanoeth-1-en-1-ylamino}benzoate

ethyl 2-{(1Z)-2-4-(4-chlorophenyl)-1,3-thiazol-2-yl-2-cyanoeth-1-en-1-ylamino}benzoate 化学的及び物理的性質

名前と識別子

-

- (E)-ethyl 2-((2-(4-(4-chlorophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate

- Benzoic acid, 2-[[2-[4-(4-chlorophenyl)-2-thiazolyl]-2-cyanoethenyl]amino]-, ethyl ester

- 477296-46-1

- AKOS000607253

- F0837-0266

- ETHYL 2-{[(1Z)-2-[4-(4-CHLOROPHENYL)-1,3-THIAZOL-2-YL]-2-CYANOETH-1-EN-1-YL]AMINO}BENZOATE

- ethyl 2-[[(Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-cyanoethenyl]amino]benzoate

- (Z)-ethyl 2-((2-(4-(4-chlorophenyl)thiazol-2-yl)-2-cyanovinyl)amino)benzoate

- ethyl 2-{(1Z)-2-4-(4-chlorophenyl)-1,3-thiazol-2-yl-2-cyanoeth-1-en-1-ylamino}benzoate

-

- インチ: 1S/C21H16ClN3O2S/c1-2-27-21(26)17-5-3-4-6-18(17)24-12-15(11-23)20-25-19(13-28-20)14-7-9-16(22)10-8-14/h3-10,12-13,24H,2H2,1H3

- InChIKey: ABPRHQJLVNCQOS-UHFFFAOYSA-N

- ほほえんだ: C(OCC)(=O)C1=CC=CC=C1NC=C(C1=NC(C2=CC=C(Cl)C=C2)=CS1)C#N

計算された属性

- せいみつぶんしりょう: 409.0651756g/mol

- どういたいしつりょう: 409.0651756g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 6

- 重原子数: 28

- 回転可能化学結合数: 7

- 複雑さ: 612

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 5.5

- トポロジー分子極性表面積: 103Ų

じっけんとくせい

- 密度みつど: 1.342±0.06 g/cm3(Predicted)

- ふってん: 578.0±60.0 °C(Predicted)

- 酸性度係数(pKa): -1.84±0.10(Predicted)

ethyl 2-{(1Z)-2-4-(4-chlorophenyl)-1,3-thiazol-2-yl-2-cyanoeth-1-en-1-ylamino}benzoate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F0837-0266-5μmol |

ethyl 2-{[(1Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-cyanoeth-1-en-1-yl]amino}benzoate |

477296-46-1 | 90%+ | 5μl |

$63.0 | 2023-05-17 | |

| Life Chemicals | F0837-0266-25mg |

ethyl 2-{[(1Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-cyanoeth-1-en-1-yl]amino}benzoate |

477296-46-1 | 90%+ | 25mg |

$109.0 | 2023-05-17 | |

| Life Chemicals | F0837-0266-100mg |

ethyl 2-{[(1Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-cyanoeth-1-en-1-yl]amino}benzoate |

477296-46-1 | 90%+ | 100mg |

$248.0 | 2023-05-17 | |

| Life Chemicals | F0837-0266-75mg |

ethyl 2-{[(1Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-cyanoeth-1-en-1-yl]amino}benzoate |

477296-46-1 | 90%+ | 75mg |

$208.0 | 2023-05-17 | |

| Life Chemicals | F0837-0266-10μmol |

ethyl 2-{[(1Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-cyanoeth-1-en-1-yl]amino}benzoate |

477296-46-1 | 90%+ | 10μl |

$69.0 | 2023-05-17 | |

| Life Chemicals | F0837-0266-1mg |

ethyl 2-{[(1Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-cyanoeth-1-en-1-yl]amino}benzoate |

477296-46-1 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F0837-0266-20μmol |

ethyl 2-{[(1Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-cyanoeth-1-en-1-yl]amino}benzoate |

477296-46-1 | 90%+ | 20μl |

$79.0 | 2023-05-17 | |

| Life Chemicals | F0837-0266-20mg |

ethyl 2-{[(1Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-cyanoeth-1-en-1-yl]amino}benzoate |

477296-46-1 | 90%+ | 20mg |

$99.0 | 2023-05-17 | |

| Life Chemicals | F0837-0266-4mg |

ethyl 2-{[(1Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-cyanoeth-1-en-1-yl]amino}benzoate |

477296-46-1 | 90%+ | 4mg |

$66.0 | 2023-05-17 | |

| Life Chemicals | F0837-0266-2μmol |

ethyl 2-{[(1Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-cyanoeth-1-en-1-yl]amino}benzoate |

477296-46-1 | 90%+ | 2μl |

$57.0 | 2023-05-17 |

ethyl 2-{(1Z)-2-4-(4-chlorophenyl)-1,3-thiazol-2-yl-2-cyanoeth-1-en-1-ylamino}benzoate 関連文献

-

Dinah R. Parker,Michael J. Pitcher,Peter J. Baker,Isabel Franke,Tom Lancaster,Stephen J. Blundell,Simon J. Clarke Chem. Commun., 2009, 2189-2191

-

Bin Hai,Binqi Wang,Min Yu RSC Adv., 2021,11, 14710-14716

-

N. Nakagawa,E. J. Derrah,M. Schelwies,F. Rominger,O. Trapp Dalton Trans., 2016,45, 6856-6865

-

Rui Xiong,Naihua Miao,Yan-Ling Li,Jian Zhou,Yuanchun Pan,Cuilian Wen,Bo Wu,Zhimei Sun RSC Adv., 2017,7, 8936-8943

-

Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065

477296-46-1 (ethyl 2-{(1Z)-2-4-(4-chlorophenyl)-1,3-thiazol-2-yl-2-cyanoeth-1-en-1-ylamino}benzoate) 関連製品

- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)

- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)

- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)

- 544702-49-0(5-bromo-N-ethyl-2-furamide)

- 1368534-68-2(3-(6-chloro-1-methyl-1H-indol-3-yl)propan-1-amine)

- 2137517-00-9(tert-butyl 5-amino-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylate)

- 1804850-80-3(4-(Aminomethyl)-3-(difluoromethyl)-6-(trifluoromethoxy)-2-(trifluoromethyl)pyridine)

- 81216-14-0(7-bromohept-1-yne)

- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)

- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬